(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride (R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2055848-90-1
VCID: VC13637945
InChI: InChI=1S/C14H20N2O3.ClH/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3;/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17);1H/t10-;/m1./s1
SMILES: CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl
Molecular Formula: C14H21ClN2O3
Molecular Weight: 300.78 g/mol

(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride

CAS No.: 2055848-90-1

Cat. No.: VC13637945

Molecular Formula: C14H21ClN2O3

Molecular Weight: 300.78 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride - 2055848-90-1

Specification

CAS No. 2055848-90-1
Molecular Formula C14H21ClN2O3
Molecular Weight 300.78 g/mol
IUPAC Name (3R)-4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride
Standard InChI InChI=1S/C14H20N2O3.ClH/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3;/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17);1H/t10-;/m1./s1
Standard InChI Key DJEWISUZWIIYRT-HNCPQSOCSA-N
Isomeric SMILES C[C@@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl
SMILES CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl
Canonical SMILES CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl

Introduction

Chemical Identity and Structural Properties

The molecular structure of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride features a piperazine core modified with a 2,4-dimethoxybenzyl group at the 4-position and a methyl group at the 3-position, with the hydrochloride salt enhancing its stability for laboratory use . Key identifiers include:

Table 1: Fundamental Chemical Identifiers

PropertyValue
CAS Number2055848-90-1
Molecular FormulaC₁₄H₂₁ClN₂O₃
Molecular Weight300.78 g/mol
Catalog Number1959J-6C (Chemable)
MDL NumberMFCD30530506

The stereochemical configuration at the 4-position is strictly (R), a critical determinant of its reactivity and biological interactions . The 2,4-dimethoxybenzyl group contributes to its lipophilicity, influencing solubility and membrane permeability in experimental settings .

Physical and Chemical Characteristics

While specific thermodynamic data such as melting and boiling points remain unreported in accessible literature, the compound’s physicochemical profile can be inferred from structural analogs. The hydrochloride salt form typically exhibits high solubility in polar solvents like water and methanol, facilitating its use in aqueous reaction systems . Stability assessments indicate no significant decomposition under standard laboratory storage conditions (room temperature, inert atmosphere) .

Table 2: Pricing and Availability

QuantityPrice (USD)Availability
100 mg$112.00Inquiry-based
250 mg$225.00Inquiry-based
500 mg$337.00Inquiry-based
1 g$506.00Inquiry-based
GHS HazardCodePrecautionary Actions
Acute Oral ToxicityH302Avoid ingestion; seek medical attention if exposed .
Skin IrritationH315Wear protective gloves and clothing .
Eye IrritationH319Use safety goggles; rinse eyes immediately .
Respiratory IrritationH335Use in ventilated areas; avoid inhalation .

Emergency procedures include rinsing affected skin with water (15+ minutes) and employing activated charcoal for accidental ingestion . The compound is restricted to laboratory use and is unsuitable for drug formulation or industrial applications .

Research Applications and Industrial Use

Though detailed mechanistic studies are absent from non-restricted sources, the compound’s structural features suggest utility in asymmetric synthesis and receptor-targeted chemistry. Piperazine derivatives are widely employed as ligands in catalysis and intermediates for kinase inhibitors or neurotransmitter analogs . Its 2,4-dimethoxybenzyl group may facilitate interactions with aromatic residues in enzymatic binding pockets, though empirical validation is pending .

Current applications are confined to non-clinical research, with suppliers emphasizing its role in early-stage drug discovery . Industrial-scale production would require optimization of synthetic routes to address yield and enantiomeric purity challenges, though specific methodologies remain proprietary .

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